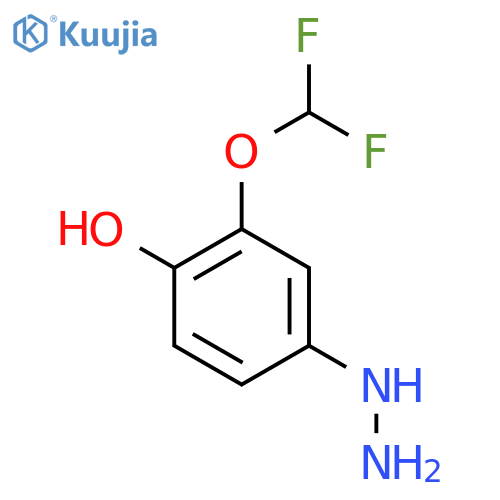Cas no 1804279-54-6 (3-(Difluoromethoxy)-4-hydroxyphenylhydrazine)

1804279-54-6 structure
商品名:3-(Difluoromethoxy)-4-hydroxyphenylhydrazine
CAS番号:1804279-54-6
MF:C7H8F2N2O2
メガワット:190.147428512573
CID:4934636
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethoxy)-4-hydroxyphenylhydrazine
-
- インチ: 1S/C7H8F2N2O2/c8-7(9)13-6-3-4(11-10)1-2-5(6)12/h1-3,7,11-12H,10H2
- InChIKey: MEPBZQQGHAFAPG-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C=CC(=C1)NN)O)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 67.5
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000741-500mg |
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine |
1804279-54-6 | 98% | 500mg |
1,009.40 USD | 2021-06-15 | |
| Alichem | A250000741-1g |
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine |
1804279-54-6 | 98% | 1g |
1,668.15 USD | 2021-06-15 | |
| Alichem | A250000741-250mg |
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine |
1804279-54-6 | 98% | 250mg |
652.80 USD | 2021-06-15 |
3-(Difluoromethoxy)-4-hydroxyphenylhydrazine 関連文献
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
1804279-54-6 (3-(Difluoromethoxy)-4-hydroxyphenylhydrazine) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
